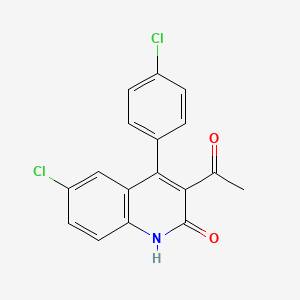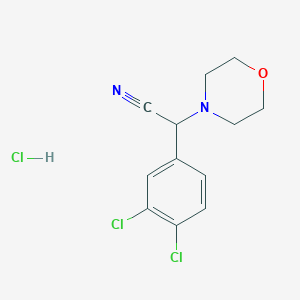![molecular formula C11H8BrF3N2 B1373853 4-ブロモ-1-{[3-(トリフルオロメチル)フェニル]メチル}-1H-ピラゾール CAS No. 1006538-98-2](/img/structure/B1373853.png)
4-ブロモ-1-{[3-(トリフルオロメチル)フェニル]メチル}-1H-ピラゾール
概要
説明
“4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a heteroaryl halide . It is a pyrazole derivative, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” comprises a pyrazole ring bound to a phenyl group . The InChI code is 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical form of “4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” can range from a colorless to yellow liquid or semi-solid or solid . The molecular weight is 291.07 .科学的研究の応用
ビピラゾールの合成
4-ブロモ-1-{[3-(トリフルオロメチル)フェニル]メチル}-1H-ピラゾールは、1,4'-ビピラゾールの合成における出発物質として使用できます。 ビピラゾールは、固体六配位錯体を形成する能力のために、材料科学および配位化学においてさまざまな用途を持つ重要な化合物クラスです .
医薬用途
この化合物は、さまざまな医薬品および生物活性化合物の合成にも使用できます。 たとえば、特定の生物学的プロセスの阻害が要求される疾患の薬物開発における重要な役割を果たす阻害剤の生成に関与しています .
超音波照射法
超音波照射などの革新的な合成方法は、4-ブロモ-1-{[3-(トリフルオロメチル)フェニル]メチル}-1H-ピラゾールを使用できます。 この技術は、医薬品化学における潜在的な用途を持つ一連の化合物を生成するために使用されます .
癌研究
ピラゾール誘導体は、癌研究で使用するために合成されています。 それらは、癌細胞のアポトーシスを誘発し、創傷治癒、コロニー形成を阻止し、細胞周期の段階を遅らせることができ、これは癌治療戦略の重要な側面です .
トリフルオロメチル基の導入
この化合物に存在するトリフルオロメチル基は、医薬品化学において重要です。 この基を持つ化合物は、さまざまな治療用途でFDAによって承認されており、薬物設計におけるこの部分の重要性を示しています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Mode of Action
It is known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds , which may influence their interaction with their targets.
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may affect energy metabolism pathways in cells.
Result of Action
Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may disrupt energy production in cells, potentially leading to cellular dysfunction.
Action Environment
It is known that the interactions between pyrazole molecules can depend strongly on the type of solvent , suggesting that the compound’s action may be influenced by its environment.
生化学分析
Biochemical Properties
4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism and calcium signaling pathways .
Cellular Effects
The effects of 4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit oxidative phosphorylation suggests that it may affect mitochondrial function and energy production in cells . Furthermore, its impact on calcium uptake indicates potential effects on calcium-dependent cellular processes, such as muscle contraction, neurotransmitter release, and cell proliferation .
Molecular Mechanism
At the molecular level, 4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation, thereby reducing ATP production and affecting cellular energy metabolism . Additionally, the compound’s interaction with calcium transporters and channels influences calcium homeostasis, which is critical for various cellular functions . These molecular interactions highlight the compound’s potential as a modulator of cellular energy and calcium signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties and effects . Long-term exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and alterations in calcium homeostasis, affecting cellular function over time .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biochemical response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of oxidative phosphorylation suggests its impact on mitochondrial metabolism and ATP production . Additionally, its effects on calcium uptake indicate potential interactions with calcium-dependent metabolic pathways, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of 4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization influences its interactions with biomolecules and its effects on cellular processes. For example, the compound’s presence in mitochondria can directly impact oxidative phosphorylation and energy metabolism, while its localization in the cytoplasm may affect calcium signaling pathways .
特性
IUPAC Name |
4-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-2-1-3-9(4-8)11(13,14)15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOQMKZOPXCXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
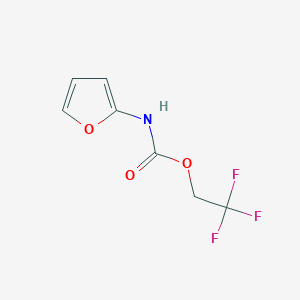
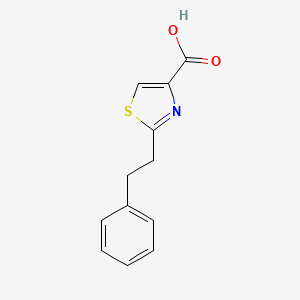
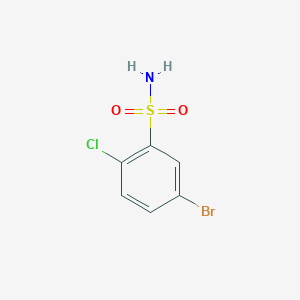
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)



